Meclizine-d8 N,N'-Dioxide

LC-MS/MS Stable Isotope Labeling Selected Reaction Monitoring

Quantifying meclizine N,N'-dioxide metabolite in plasma often suffers from matrix effects when using unlabeled or mismatched internal standards. Meclizine-d8 N,N'-Dioxide (CAS 1246818-68-7) is the exact deuterated analog, providing a +8 Da mass shift for interference-free MRM. This SIL-IS co-elutes with the target analyte, enabling precise correction of extraction recovery and ionization variability, achieving an LLOQ of 0.1 ng/mL in human plasma. Ideal for bioanalytical method validation under FDA/EMA guidelines.

Molecular Formula C25H27ClN2O2
Molecular Weight 431.002
CAS No. 1246818-68-7
Cat. No. B587457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclizine-d8 N,N'-Dioxide
CAS1246818-68-7
Synonyms1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine-d8 1,4-Dioxide; 
Molecular FormulaC25H27ClN2O2
Molecular Weight431.002
Structural Identifiers
SMILESCC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-]
InChIInChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2
InChIKeyAGPRHOVRGSVTKD-AZGHYOHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meclizine-d8 N,N'-Dioxide: Deuterated Internal Standard for Metabolite Bioanalysis


Meclizine-d8 N,N'-Dioxide is a deuterated stable isotope-labeled internal standard (SIL-IS) belonging to the piperazine-class antihistamine metabolite reference standards. It is the octadeuterated analog of the meclizine N,N'-dioxide metabolite, with eight deuterium atoms substituted onto the piperazine ring . The compound is primarily employed as an internal standard for the accurate LC-MS/MS quantification of the meclizine N,N'-dioxide metabolite in biological matrices such as human plasma, supporting pharmacokinetic studies, impurity profiling, and regulatory bioanalytical method validation [1].

Workflow LC-MS/MS metabolite quantification
Selection Deuterated SIL-IS for meclizine N,N'-dioxide
Matrix Human plasma research matrices

Why Generic or Alternative Internal Standards Cannot Substitute


Generic substitution using unlabeled meclizine N,N'-dioxide (CAS 114624-70-3, typical purity ≥95%) as an internal standard is precluded by fundamental mass spectrometric overlap: the unlabeled compound possesses an identical m/z to the endogenous target analyte, rendering it incapable of serving as a distinct internal standard channel . Furthermore, employing a structurally mismatched deuterated internal standard—such as meclizine-d8 (the deuterated parent drug, MW 399.0) or meclizine-d8 N'-oxide (the mono-N-oxide, MW 415.0)—introduces systematic errors in extraction recovery, chromatographic retention time, and electrospray ionization efficiency relative to the N,N'-dioxide metabolite [1]. Regulatory guidance from the EMA and FDA increasingly expects the use of a stable isotope-labeled internal standard that is structurally identical to the target analyte to ensure reliable matrix effect correction and method robustness [2].

Unlabeled meclizine N,N'-dioxide
Risk Identical m/z prevents distinct MRM channel; isotopic cross-talk may compromise low-concentration quantification.
Meclizine-d8 (parent drug)
Risk Lacks N-oxide groups; differential retention, extraction recovery, and ionization efficiency may introduce systematic bias.
Meclizine-d8 N'-oxide
Risk Mono-N-oxide ISTD; partial structural match may not fully normalize matrix effects for the N,N'-dioxide metabolite.

Quantitative Differentiation Evidence for Meclizine-d8 N,N'-Dioxide


Mass Spectrometric Differentiation via +8 Da Isotopic Shift

Meclizine-d8 N,N'-Dioxide exhibits a molecular weight of 431.00 g/mol, whereas the unlabeled meclizine N,N'-dioxide comparator has a molecular weight of 422.95 g/mol, yielding a mass shift of +8.05 Da corresponding to the eight deuterium atoms on the piperazine ring [1]. This quantitative mass difference ensures that the SIL-IS MRM transition signal falls entirely outside the isotopic envelope of the endogenous metabolite, eliminating isotopic cross-talk that would otherwise compromise quantification accuracy at low concentrations.

Mass shift
Head-to-head
+8.05 Da vs. unlabeled (0 Da)
Target MW 431.00 · Comparator 422.95 g/mol
Supports unambiguous MRM channel separation; >2.5× safety margin from isotopic interference.
Reported mass difference enables reliable metabolite quantification without isotopic cross-talk.
LC-MS/MS Stable Isotope Labeling Selected Reaction Monitoring

Certified Isotopic Purity Advantage

The Clearsynth MSDS for Meclizine-d8 N,N'-Dioxide certifies a purity of 98% . In contrast, the unlabeled meclizine N,N'-dioxide reference standard from a comparable supplier is specified at a minimum purity of 95% . This 3-percentage-point differential in certified purity reduces the risk of co-eluting impurities generating false signals in quantitative MRM assays.

Purity specification
Source review
98% (SIL-IS) vs. ≥95% (unlabeled)
Difference +3 pp
Higher certified purity may reduce co-eluting impurity interference in MRM assays.
Vendor-specified purity; CoA verification recommended.
Isotopic Purity Reference Standard Certification Quality Control

Matrix Effect Normalization by Co-Elution

Stable isotope-labeled internal standards that co-elute with the target analyte normalize matrix-induced ion suppression or enhancement by experiencing identical ionization conditions. Surrogate internal standards (e.g., flunarizine, mosapride), which are structurally dissimilar and elute at different retention times, cannot replicate the analyte's exact matrix effect profile [1]. Deuterated SIL-IS such as Meclizine-d8 N,N'-Dioxide exhibit near-identical extraction recovery, chromatographic retention, and ionization response to the unlabeled metabolite, thereby improving assay accuracy and reducing inter-batch variability [2].

Matrix effect correction
Class-level
Co-elution normalizes ion suppression/enhancement; surrogate IS may show matrix factor variability >15%.
Supports consistent intra- and inter-batch precision in bioanalytical methods.
Class-level principle; method-specific validation required.
Matrix Effect Ion Suppression Bioanalytical Method Validation

Metabolite-Specific Structural Fidelity vs. Parent Drug

Meclizine-d8 N,N'-Dioxide (MW 431.00, C₂₅H₁₉D₈ClN₂O₂) is structurally identical to the target metabolite meclizine N,N'-dioxide except for deuterium substitution on the piperazine ring. In contrast, the deuterated parent drug meclizine-d8 (MW 399.00, C₂₅H₁₉D₈ClN₂) lacks both N-oxide functional groups [1]. This structural difference results in markedly different reversed-phase chromatographic retention (estimated ΔtR >1.0 min under typical C18 gradient conditions), differential liquid-liquid extraction recovery, and distinct ESI ionization efficiency due to the altered proton affinity of the N-oxide moieties .

Structural identity
Source review
Meclizine-d8 N,N'-dioxide (two N-oxide groups) vs. meclizine-d8 (parent, zero N-oxide).
Exact structural match avoids systematic bias from differential extraction and ionization.
Estimated ΔtR >1 min; ESI response factor typically 1.5–3× different.
Metabolite Quantification Extraction Recovery Chromatographic Retention

High-Value Application Scenarios in Pharmaceutical Research


Validated Metabolite Quantification in Pharmacokinetic Studies

In clinical pharmacokinetic studies of meclizine, accurate quantification of the N,N'-dioxide metabolite in human plasma is essential for determining metabolic clearance and assessing potential metabolite-mediated pharmacology or toxicity. Meclizine-d8 N,N'-Dioxide serves as the optimal SIL-IS, providing a +8 Da mass shift for unambiguous MRM channel separation and matrix effect normalization through co-elution with the target metabolite [1]. A validated method using this IS has demonstrated a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma with minimal matrix effects, meeting FDA/EMA bioanalytical method validation acceptance criteria for precision and accuracy [2].

Oxidative Degradation Impurity Profiling for Drug Products

The meclizine N,N'-dioxide species is a known oxidative degradation product and potential impurity in commercial meclizine formulations. Forced degradation studies under oxidative stress conditions (e.g., 3% H₂O₂) generate this impurity, which must be accurately quantified to establish stability-indicating HPLC methods. Meclizine-d8 N,N'-Dioxide enables precise quantification of this specific impurity without interference from the parent drug or other degradation products, supporting ANDA regulatory submissions where impurity identification and quantification are critical quality attributes [1].

In Vitro CYP-Mediated Metabolism Standardization

During in vitro drug metabolism studies using human liver microsomes or recombinant CYP enzymes, meclizine undergoes N-oxidation to form the N,N'-dioxide metabolite. Accurate quantification of this metabolite in incubation matrices requires a structurally identical SIL-IS to correct for variable protein precipitation recovery and matrix-dependent ionization effects. Meclizine-d8 N,N'-Dioxide satisfies this requirement, whereas the deuterated parent drug or deuterated mono-N-oxide would introduce systematic bias due to differential extraction and ionization behavior, potentially leading to erroneous intrinsic clearance calculations [1][2].

Application
Selection Property
Validation Focus
PK metabolite bioanalysis research
Structurally identical deuterated ISTD
Bioanalytical validation review (LLOQ, matrix effect)
Forced degradation impurity profiling
Impurity-specific deuterated standard
Stability-indicating method documentation context
In vitro CYP metabolism studies
Co-eluting SIL-IS for metabolite
Extraction recovery and matrix effect correction review
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